{Bicyclo[2.2.0]hexan-2-yl}methanol
Description
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-bicyclo[2.2.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-4-6-3-5-1-2-7(5)6/h5-8H,1-4H2 |
InChI Key |
IAMKTBHDOJFBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC2CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Ring Construction
The bicyclo[2.2.0]hexane core is typically constructed via cycloaddition or ring contraction reactions starting from readily available cyclic precursors such as cyclobutene derivatives or bicyclo[2.2.1]heptane analogs. Key synthetic routes include:
- Photochemical and thermal cycloaddition reactions to form the bicyclic skeleton.
- Ring contraction via rearrangements , such as semipinacol or hydride shifts, to achieve the bicyclo[2.2.0]hexane framework from larger bicyclic systems.
Functionalization to Introduce the Hydroxymethyl Group
Detailed Preparation Methods
Synthesis via Bicyclo[2.2.0]hexan-2-one Reduction
One of the most documented routes involves preparing bicyclo[2.2.0]hexan-2-one as a key intermediate, followed by reduction to the alcohol.
This approach benefits from the relative stability of the ketone intermediate and the straightforward reduction step. However, the initial ketone synthesis can be low yielding due to ring strain.
Halogenation Followed by Hydroxyl Substitution
An alternative method involves halogenation at the 2-position of the bicyclo[2.2.0]hexane ring, followed by nucleophilic substitution with hydroxide ions.
This method requires careful control of reaction conditions to avoid polyhalogenation and ring opening.
Hydroboration-Oxidation of Bicyclic Alkenes
Hydroboration-oxidation provides a regio- and stereoselective method to install hydroxyl groups on bicyclic systems.
This method is attractive due to mild conditions and good stereocontrol.
Research Findings and Comparative Analysis
Yield and Efficiency
- Reduction of bicyclo[2.2.0]hexan-2-one typically yields 60-85% of the target alcohol, depending on reagent choice and purity of intermediates.
- Halogenation followed by substitution often suffers from moderate yields (~40-60%) due to side reactions.
- Hydroboration-oxidation yields are generally high (>80%) with excellent regioselectivity but require access to bicyclic alkenes.
Reaction Conditions and Challenges
- The ring strain in bicyclo[2.2.0]hexane systems makes some intermediates sensitive to harsh conditions, necessitating mild reaction environments.
- Photochemical methods have been explored but often lead to side products or rearrangements.
- Purification of intermediates can be challenging due to similar polarity and volatility of byproducts.
Structural Confirmation
Characterization of this compound and intermediates typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical and structural confirmation.
- Infrared (IR) spectroscopy to confirm functional groups.
- Elemental analysis for purity assessment.
- X-ray crystallography in some cases to confirm bicyclic framework integrity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.0]hexan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and other functional groups can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced derivatives of the bicyclic structure.
Substitution: Compounds with different functional groups replacing the methanol group.
Scientific Research Applications
{Bicyclo[2.2.0]hexan-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.0]hexan-2-yl}methanol involves its interaction with various molecular targets. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and stability, which can affect how the compound interacts with enzymes and other proteins.
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
The table below compares key structural and thermodynamic parameters of {bicyclo[2.2.0]hexan-2-yl}methanol with related bicyclic alcohols and hydrocarbons:
Key Observations :
- The [2.2.0] systems exhibit moderate strain compared to smaller [2.1.0] frameworks (e.g., bicyclo[2.1.0]pentane has ΔfH(g) = 158 kJ/mol vs. 125 kJ/mol for cis-bicyclo[2.2.0]hexane) .
- Functionalization with hydroxyl groups (e.g., this compound) introduces additional reactivity for derivatization, unlike unfunctionalized analogs like cis-bicyclo[2.2.0]hexane .
- Heteroatom-containing variants (e.g., 2-azabicyclo[2.1.1]hexan-1-ylmethanol) display distinct electronic properties, enabling applications in peptidomimetics and drug design .
This compound:
- Diimide Reduction : Methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate (5) is reduced using diimide to yield methyl endo-bicyclo[2.2.0]hexane-2-carboxylate (6), which is further functionalized to the alcohol .
Comparable Compounds:
- {Bicyclo[3.1.0]hexan-6-yl}methanol: Synthesized via nucleophilic substitution or cyclopropanation of pre-functionalized cyclohexene derivatives .
- 2-Azabicyclo[2.2.0]hexane Systems : Prepared via photochemical [2+2] cycloadditions or thermal rearrangements of pyridones, enabling β-lactam formation .
Biological Activity
Bicyclo[2.2.0]hexan-2-ylmethanol is a bicyclic compound that has garnered attention for its potential biological activities. The exploration of its biological properties is crucial in understanding its applications in medicinal chemistry and drug development. This article presents a comprehensive overview of the biological activity of bicyclo[2.2.0]hexan-2-ylmethanol, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula: CHO
Molecular Weight: 126.196 g/mol
CAS Registry Number: 5240-72-2
The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of bicyclo[2.2.0]hexan-2-ylmethanol has been investigated in various studies, focusing on its potential as an alkylating agent and its effects on cellular mechanisms.
1. Alkylation Potential
Research has shown that bicyclo[2.2.0]hexan-2-ylmethanol (BBH) does not exhibit significant alkylating effects on DNA as assessed using an E. coli biosensor system (pAlkA-lux). In controlled experiments, BBH at various concentrations did not induce luminescence indicative of DNA alkylation, contrasting with known alkylating agents like methyl methanesulfonate (MMS) .
2. Cytotoxicity Studies
At high concentrations (100 g/L), BBH demonstrated cytotoxic effects, leading to a statistically significant decrease in luminescence in E. coli cells, suggesting potential toxicity at elevated levels . This finding indicates that while BBH may not act as a strong alkylating agent, it can still impact cell viability under certain conditions.
Case Study 1: DNA Interaction Studies
In a study examining the interaction of BBH with bacterial cells, it was found that even at high concentrations, BBH did not significantly increase luminescence associated with DNA damage . This suggests that the compound may have limited utility as a DNA-targeting agent.
Case Study 2: Oxidative Stress Response
Further investigations into the oxidative stress response showed that BBH could induce the expression of oxidative stress-related genes in E. coli. The induction of the oxyR gene was observed when treated with BBH, indicating a potential role in modulating oxidative stress responses .
Comparative Analysis of Related Compounds
| Compound | Alkylation Effect | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| Bicyclo[2.2.0]hexan-2-ylmethanol (BBH) | None detected | Moderate | Induces oxidative stress response |
| Methyl Methanesulfonate (MMS) | High | Low | Strong alkylating agent |
| Bicyclo[3.3.0]octane | Moderate | Low | Potentially interacts with cellular membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
